molecular formula C4H3N5O2 B11106686 3-(Cyano-non-azoxy)-4-methyl-1,2,5-oxadiazole

3-(Cyano-non-azoxy)-4-methyl-1,2,5-oxadiazole

Cat. No.: B11106686
M. Wt: 153.10 g/mol
InChI Key: GNISYVIHFMWNTQ-UHFFFAOYSA-N
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Description

3-(Cyano-non-azoxy)-4-methyl-1,2,5-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyano-non-azoxy)-4-methyl-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a nitrile with a hydrazine derivative, followed by oxidation to form the oxadiazole ring. The reaction conditions may include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Cyano-non-azoxy)-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted oxadiazoles.

Scientific Research Applications

3-(Cyano-non-azoxy)-4-methyl-1,2,5-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Cyano-non-azoxy)-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Cyano-non-azoxy)-4-methyl-1,2,5-oxadiazole include other oxadiazoles such as:

  • 3-(Cyano-azoxy)-4-methyl-1,2,5-oxadiazole
  • 3-(Cyano-non-azoxy)-4-ethyl-1,2,5-oxadiazole
  • 3-(Cyano-non-azoxy)-4-methyl-1,2,4-oxadiazole

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other oxadiazoles. These unique features make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C4H3N5O2

Molecular Weight

153.10 g/mol

IUPAC Name

cyanoimino-(4-methyl-1,2,5-oxadiazol-3-yl)-oxidoazanium

InChI

InChI=1S/C4H3N5O2/c1-3-4(8-11-7-3)9(10)6-2-5/h1H3

InChI Key

GNISYVIHFMWNTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1[N+](=NC#N)[O-]

Origin of Product

United States

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